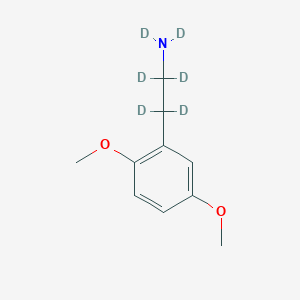
2,5-Dimethoxyphenethylamine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxyphenethylamine-d6 is a deuterated analog of 2,5-Dimethoxyphenethylamine, a compound belonging to the phenethylamine class. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 5, and an ethylamine chain at position 1. The deuterium atoms replace the hydrogen atoms in the ethylamine chain, making it useful in various scientific research applications due to its stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxyphenethylamine-d6 typically involves the following steps:
Friedel-Crafts Reaction: 1,4-Dimethoxybenzene reacts with chloracetyl chloride in the presence of a Lewis acid catalyst to form alpha-chloro-2,5-dimethoxyacetophenone.
Amination: The alpha-chloro-2,5-dimethoxyacetophenone undergoes amination with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone.
Industrial Production Methods: Industrial production of this compound involves catalytic hydrogenation of 2-(2,5-dimethoxyphenyl)nitroethylene using supported catalysts such as ruthenium on carbon (Ru/C) or a combination of ruthenium and palladium on carbon (Ru-Pd/C). The reaction is carried out under high pressure and temperature conditions to achieve high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenethylamine derivatives.
Substitution: Halogenated or nitrated phenethylamine derivatives.
Applications De Recherche Scientifique
2,5-Dimethoxyphenethylamine-d6 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various psychoactive substances and designer drugs.
Biology: It is used in studies related to neurotransmitter systems and receptor binding.
Medicine: Research on its potential therapeutic effects and toxicity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxyphenethylamine-d6 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and signaling pathways. This interaction results in various physiological and psychological effects, including changes in mood, perception, and cognition .
Comparaison Avec Des Composés Similaires
- 2,5-Dimethoxyphenethylamine (2C-H)
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-methylphenethylamine (2C-D)
Comparison: 2,5-Dimethoxyphenethylamine-d6 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct isotopic labeling advantages. This makes it particularly valuable in research applications where isotopic labeling is required for tracing and studying metabolic pathways .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
187.27 g/mol |
Nom IUPAC |
N,N,1,1,2,2-hexadeuterio-2-(2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i5D2,6D2/hD2 |
Clé InChI |
WNCUVUUEJZEATP-JGYJCWKTSA-N |
SMILES isomérique |
[2H]C([2H])(C1=C(C=CC(=C1)OC)OC)C([2H])([2H])N([2H])[2H] |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


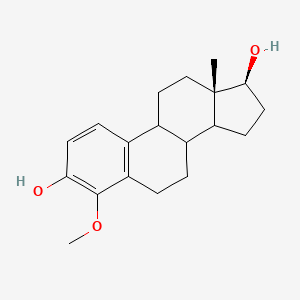
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)

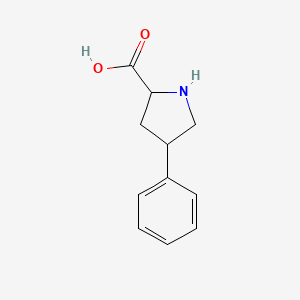
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)
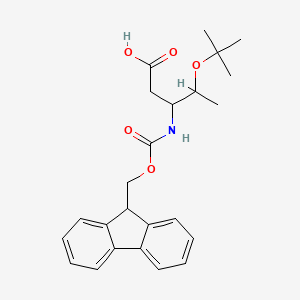
![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
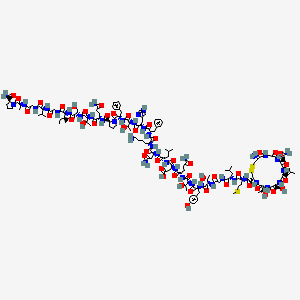
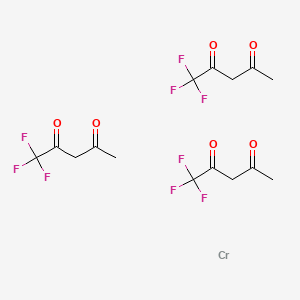

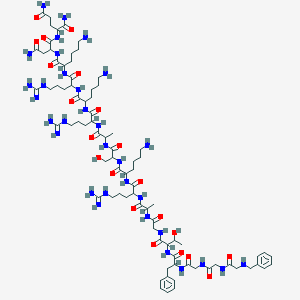
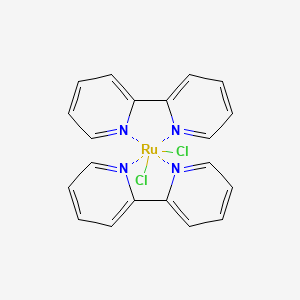
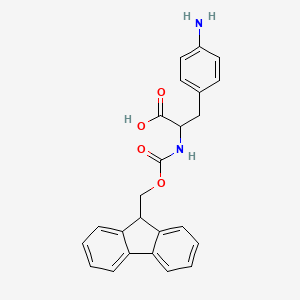
![[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13401268.png)
